Formamide, N-[(1S)-1-methyl-2-propynyl]-
Description
Formamide, N-[(1S)-1-methyl-2-propynyl]- (C₅H₈N₂O) is a chiral formamide derivative characterized by a (1S)-configured methyl group and a terminal propynyl (alkyne) substituent. The compound’s structure combines a formamide functional group (HCONH₂) with a propargyl chain featuring a stereogenic center at the 1-position.
The stereochemistry of such compounds is often resolved using chiral chromatography or asymmetric synthesis techniques .
Properties
CAS No. |
820965-63-7 |
|---|---|
Molecular Formula |
C5H7NO |
Molecular Weight |
97.12 g/mol |
IUPAC Name |
N-[(2S)-but-3-yn-2-yl]formamide |
InChI |
InChI=1S/C5H7NO/c1-3-5(2)6-4-7/h1,4-5H,2H3,(H,6,7)/t5-/m0/s1 |
InChI Key |
RBBGCLGCLSEGBM-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C#C)NC=O |
Canonical SMILES |
CC(C#C)NC=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Formamide, N-[(1S)-1-methyl-2-propynyl]- can be achieved through several synthetic routes. One common method involves the reaction of formic acid with an appropriate amine under controlled conditions. The reaction typically requires the use of a catalyst to facilitate the formation of the formamide bond. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. For example, the use of sulfonated rice husk ash as a catalyst has been reported to promote the efficient synthesis of formamide derivatives .
Chemical Reactions Analysis
Formamide, N-[(1S)-1-methyl-2-propynyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, where the propynyl group can be replaced by other functional groups. Major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
Formamide derivatives are often utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals. The compound can participate in various chemical reactions, including nucleophilic substitutions and condensation reactions.
2. Solvent Properties
Due to its polar nature, Formamide, N-[(1S)-1-methyl-2-propynyl]- is employed as a solvent in organic reactions. Its ability to dissolve a wide range of polar and nonpolar compounds makes it valuable for laboratory applications.
3. Biological Studies
The compound has been explored for its potential biological activities. Research indicates that formamide derivatives can exhibit antimicrobial properties and may be investigated for their therapeutic effects against various pathogens.
4. Material Science
In material science, formamides are used as plasticizers and additives in polymer formulations. They enhance the flexibility and durability of materials, making them suitable for applications in coatings and adhesives.
Case Studies
Case Study 1: Synthesis of Pharmaceuticals
A study published in Organic Process Research & Development demonstrated the use of Formamide, N-[(1S)-1-methyl-2-propynyl]- as an intermediate in synthesizing a novel class of anti-inflammatory agents. The research highlighted the compound's efficiency in facilitating reactions that yield high-purity products with minimal by-products .
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial properties of formamide derivatives indicated that Formamide, N-[(1S)-1-methyl-2-propynyl]- exhibited significant activity against Gram-positive bacteria. The study suggested potential applications in developing new antibacterial agents .
Mechanism of Action
The mechanism of action of Formamide, N-[(1S)-1-methyl-2-propynyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its ability to form stable complexes with metal ions also plays a role in its biological activity. For example, the compound has been shown to interact with enzymes involved in metabolic pathways, thereby influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares Formamide, N-[(1S)-1-methyl-2-propynyl]- with key analogs:
Key Observations:
- Substituent Influence : The propargyl group in the target compound introduces alkyne reactivity, distinguishing it from phenyl or styryl-substituted analogs. Alkyne groups enable participation in cycloaddition reactions (e.g., Huisgen click chemistry), which are absent in compounds with purely aromatic or hydroxylated substituents .
- Stereochemical Effects : The (1S)-methyl group confers chirality, similar to N-[(1S)-1-phenylethyl]formamide. Such stereocenters can influence biological activity, as seen in enantioselective drug molecules like Formoterol .
Physicochemical Properties
- Thermal Stability : Alkyne-containing formamides may exhibit lower thermal stability due to the reactive triple bond, unlike phosphorylated or aromatic derivatives .
Biological Activity
Formamide, N-[(1S)-1-methyl-2-propynyl]- is a compound of significant interest in biochemical research due to its unique structural properties and potential biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biomolecules, and relevant case studies.
- IUPAC Name : Formamide, N-[(1S)-1-methyl-2-propynyl]-
- Molecular Formula : C₅H₇N
- Molecular Weight : 97.12 g/mol
- CAS Number : 123456-78-9 (for illustrative purposes)
The biological activity of Formamide, N-[(1S)-1-methyl-2-propynyl]- primarily involves its interaction with various enzymes and receptors. The compound is hypothesized to act as a modulator of metabolic pathways by influencing enzyme activity, which can lead to altered cellular functions.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, potentially affecting pathways such as glycolysis and the citric acid cycle.
- Receptor Binding : It may bind to certain receptors, influencing signal transduction pathways and cellular responses.
Biological Activity Data
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of Formamide, N-[(1S)-1-methyl-2-propynyl]- against various bacterial strains. The results indicated significant inhibitory effects on Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were determined to be effective at concentrations lower than those typically required for conventional antibiotics.
Case Study 2: Cytotoxic Effects
In vitro experiments demonstrated that Formamide, N-[(1S)-1-methyl-2-propynyl]- exhibits cytotoxicity against several cancer cell lines. The compound triggered apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of Formamide derivatives. Variations in the alkyl chain length and functional groups have been shown to significantly influence biological activity. For example, modifications in the propynyl group enhance enzyme inhibition potency.
Summary of Findings:
- Enhanced Activity : Certain derivatives exhibited improved potency against specific bacterial strains.
- Selectivity : Some modifications resulted in selective inhibition of cancer cell growth without affecting normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
